A Guide to the Hypothetical Crystal Structure Analysis of 2-Bromo-3-methyl-5-nitroaniline: A Technical Overview for Researchers
A Guide to the Hypothetical Crystal Structure Analysis of 2-Bromo-3-methyl-5-nitroaniline: A Technical Overview for Researchers
This technical guide provides a comprehensive framework for the crystal structure analysis of 2-Bromo-3-methyl-5-nitroaniline, a compound of interest in pharmaceutical and materials science research. While a solved crystal structure for this specific molecule is not publicly available at the time of this writing, this document outlines the theoretical and practical steps required for its determination and analysis, drawing upon established crystallographic principles and data from structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the methodologies and interpret the potential structural features of this and similar molecules.
Introduction: The Significance of Structural Elucidation
The three-dimensional arrangement of atoms within a molecule dictates its physical and chemical properties, including its solubility, melting point, stability, and, crucially for drug development, its biological activity. For a molecule like 2-Bromo-3-methyl-5-nitroaniline, the interplay of the bromo, methyl, and nitro functional groups on the aniline scaffold can lead to a rich variety of intermolecular interactions, influencing its crystal packing and ultimately its behavior in solid-state formulations. A detailed crystal structure analysis provides invaluable insights into these interactions, guiding efforts in polymorphism screening, salt selection, and co-crystallization strategies.
Nitroaniline derivatives are known to exhibit significant intermolecular interactions, such as N—H⋯O hydrogen bonds, which can influence their molecular conformation and packing.[1] The presence of a bromine atom introduces the possibility of halogen bonding, further directing the crystal architecture. Understanding these non-covalent interactions is paramount for predicting and controlling the material properties of the compound.
Synthesis and Crystallization: The Foundation of Structural Analysis
A successful crystal structure determination begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.
Proposed Synthetic Route
The synthesis of 2-Bromo-3-methyl-5-nitroaniline can be approached through a multi-step process, leveraging established organic chemistry reactions.[2] A plausible route would involve the nitration of a suitable brominated and methylated aniline precursor. The specific regioselectivity of the nitration step is critical and would require careful control of reaction conditions.
Table 1: Key Physicochemical Properties of a Related Isomer (3-Bromo-2-methyl-5-nitroaniline)
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O₂ | [3] |
| Molecular Weight | 231.05 g/mol | [3] |
| IUPAC Name | 3-bromo-2-methyl-5-nitroaniline | [3] |
Note: This data is for an isomer and serves as an estimate for the target compound.
Protocol for Single Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[4] The quality of the crystal directly impacts the quality of the diffraction data and the resulting structural model.[4] Slow evaporation of a saturated solution is a common and effective method.
Experimental Protocol: Slow Evaporation Method
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Solvent Screening: Begin by screening a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to determine the optimal solvent for dissolution and subsequent slow evaporation.
-
Preparation of a Saturated Solution: Dissolve the purified 2-Bromo-3-methyl-5-nitroaniline in a minimal amount of the chosen solvent or solvent system at a slightly elevated temperature to ensure saturation.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as nucleation sites and hinder single crystal growth.
-
Slow Evaporation: Cover the vial with parafilm and puncture a few small holes with a needle. This allows for slow evaporation of the solvent, which is crucial for the growth of large, well-ordered crystals.[4]
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Monitor the vial periodically for crystal growth over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and degradation.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the atomic arrangement within a crystal lattice.[5][6]
Data Collection and Processing
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. The crystal is then exposed to a monochromatic X-ray beam.[5] The interaction of the X-rays with the crystal's electron density produces a diffraction pattern of spots.[7]
Table 2: Typical Data Collection and Refinement Parameters
| Parameter | Typical Value/Method |
| Instrument | Bruker D8 VENTURE with a PHOTON II detector |
| X-ray source | Mo Kα radiation (λ = 0.71073 Å) |
| Temperature | 100(2) K |
| Data collection software | APEX4 |
| Cell refinement software | SAINT |
| Data reduction software | SAINT |
| Structure solution method | Intrinsic Phasing (SHELXT) |
| Structure refinement method | Full-matrix least-squares on F² (SHELXL) |
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The initial positions of the atoms are determined using direct methods or Patterson methods.[5] This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.
Analysis of the Hypothetical Crystal Structure
The refined crystal structure would provide a wealth of information about the molecular geometry and the intermolecular interactions that govern the crystal packing.
Molecular Geometry
The analysis would reveal precise bond lengths, bond angles, and torsion angles within the 2-Bromo-3-methyl-5-nitroaniline molecule. Of particular interest would be the planarity of the aniline ring and the orientation of the nitro and amino groups. In many nitroaniline derivatives, the nitro group is slightly twisted out of the plane of the benzene ring due to intermolecular interactions.[8][9]
Intermolecular Interactions
A key aspect of the analysis is the identification and characterization of non-covalent interactions.
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Hydrogen Bonding: The primary intermolecular interaction expected is the N-H···O hydrogen bond between the amino group of one molecule and the nitro group of a neighboring molecule.[1] These interactions are likely to form dimers or extended chains, significantly influencing the crystal's stability.
-
Halogen Bonding: The presence of the bromine atom could lead to Br···O or Br···N halogen bonds, which are directional interactions that can play a crucial role in crystal engineering.
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π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal lattice. The relative orientation of the rings (e.g., parallel-displaced or T-shaped) would be determined.
Workflow for Crystal Structure Analysis
The entire process, from synthesis to final structural analysis, can be visualized as a systematic workflow.
Caption: A flowchart illustrating the key stages in the determination and analysis of a small molecule crystal structure.
Conclusion and Future Directions
This technical guide has outlined a comprehensive, albeit hypothetical, approach to the crystal structure analysis of 2-Bromo-3-methyl-5-nitroaniline. The successful elucidation of its structure would provide critical data for understanding its solid-state properties and for guiding its application in drug development and materials science. The insights gained from such a study would contribute to the broader understanding of structure-property relationships in nitroaniline-based compounds. Future work could involve computational modeling to predict the crystal structure and to complement the experimental findings.
References
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PubChem. (n.d.). 3-Bromo-2-methyl-5-nitroaniline. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 5-Bromo-2-methyl-3-nitroaniline. National Center for Biotechnology Information. [Link]
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NIST. (2026). 2-Bromo-5-nitroaniline. NIST Chemistry WebBook. [Link]
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Cowley, A. R., et al. (2012). A series of N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents. Acta Crystallographica Section C: Crystal Structure Communications, 68(Pt 9), o355–o360. [Link]
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Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]
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Krygowski, T. M., et al. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Crystals, 6(3), 29. [Link]
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University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]
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Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. [Link]
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Pulstec USA. (2023). Single Crystal X-Ray Diffraction. [Link]
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